2-(5-Chloro-2-thienyl)-5-methylpyridine
Description
BenchChem offers high-quality 2-(5-Chloro-2-thienyl)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2-thienyl)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-2-3-8(12-6-7)9-4-5-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLMKKZQBMZMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281342 | |
| Record name | 2-(5-Chloro-2-thienyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-39-8 | |
| Record name | 2-(5-Chloro-2-thienyl)-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601281342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-(5-Chloro-2-thienyl)-5-methylpyridine
An In-depth Technical Guide to the Chemical Structure and Properties of 2-(5-Chloro-2-thienyl)-5-methylpyridine
Introduction
In the landscape of modern medicinal and materials chemistry, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Biaryl structures, particularly those incorporating nitrogen and sulfur-containing rings like pyridine and thiophene, are privileged scaffolds. These motifs are frequently found in biologically active molecules and advanced materials due to their unique electronic properties and ability to form specific interactions with biological targets or participate in charge-transfer processes.[1] This guide provides a comprehensive technical overview of 2-(5-Chloro-2-thienyl)-5-methylpyridine, a molecule of significant interest for researchers in drug discovery and materials science.
Given that this compound is not extensively documented in readily available literature, this whitepaper serves as a foundational document. It synthesizes information from established chemical principles and data from analogous structures to predict its properties, propose a robust synthesis protocol, and discuss its potential applications. This approach is designed to empower researchers and drug development professionals with the critical information needed to explore the potential of this and related molecules.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and resulting physical properties. These characteristics govern its reactivity, solubility, and potential interactions in a biological or material context.
Chemical Structure
2-(5-Chloro-2-thienyl)-5-methylpyridine is a biaryl heterocyclic compound. Its structure consists of a pyridine ring substituted at the 2-position with a 5-chloro-2-thienyl group. A methyl group is also present at the 5-position of the pyridine ring.
Below is a DOT script representation of the molecule's 2D structure.
Caption: 2D structure of 2-(5-Chloro-2-thienyl)-5-methylpyridine.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical for predicting its behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The properties for 2-(5-Chloro-2-thienyl)-5-methylpyridine are predicted based on its structure and data from its constituent moieties.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₀H₈ClNS | Derived from the elemental composition of the structure. |
| Molecular Weight | 209.70 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | Off-white to pale yellow solid | Aromatic heterocyclic compounds of this size are typically crystalline solids at room temperature. |
| Melting Point | 80 - 120 °C | This is an estimated range. The melting point will be influenced by the planarity of the rings and the efficiency of crystal packing. |
| Boiling Point | > 300 °C | Expected to be high due to the molecular weight and aromatic nature. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | The largely nonpolar aromatic structure dictates its solubility profile. The pyridine nitrogen offers a site for protonation, which could increase solubility in acidic aqueous solutions. |
| pKa (of conjugate acid) | 3.5 - 4.5 | The pyridine nitrogen is basic. Its pKa is expected to be slightly lower than that of pyridine (5.23) due to the electron-withdrawing effect of the attached thienyl ring.[2] |
Synthesis and Purification
A reliable and efficient synthesis protocol is the cornerstone of any research involving a novel compound. For biaryl compounds like 2-(5-Chloro-2-thienyl)-5-methylpyridine, palladium-catalyzed cross-coupling reactions are the state-of-the-art.[3][4] The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability of a wide range of boronic acids and the generally high yields and functional group tolerance.[5]
Proposed Synthesis Workflow: Suzuki-Miyaura Cross-Coupling
The most logical approach to synthesize the target molecule is via a Suzuki coupling between a halogenated pyridine and a thiophene boronic acid (or vice versa). Here, we propose the coupling of 2-bromo-5-methylpyridine with 5-chloro-2-thienylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for yield and purity.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methylpyridine (1.0 eq), 5-chloro-2-thienylboronic acid (1.2 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts. A two-step process is recommended for obtaining a high-purity sample.[6][7]
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water or hexanes/ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the product from column chromatography in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Spectroscopic and Analytical Characterization
The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Below are the predicted data for 2-(5-Chloro-2-thienyl)-5-methylpyridine based on the analysis of its structural components.[2][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[14]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 | d | 1H | Pyridine H6 | Doublet due to coupling with H4. Deshielded by the adjacent nitrogen. |
| ~ 7.6 | dd | 1H | Pyridine H4 | Doublet of doublets due to coupling with H6 and H3. |
| ~ 7.2 | d | 1H | Pyridine H3 | Doublet due to coupling with H4. |
| ~ 7.0 | d | 1H | Thiophene H3 | Doublet due to coupling with H4. |
| ~ 6.9 | d | 1H | Thiophene H4 | Doublet due to coupling with H3. |
| ~ 2.4 | s | 3H | -CH₃ | Singlet for the methyl group protons. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Pyridine C2 | Attached to both nitrogen and the thienyl group, highly deshielded. |
| ~ 148 | Pyridine C6 | Alpha to nitrogen. |
| ~ 140 | Thiophene C2 | Attached to the pyridine ring. |
| ~ 137 | Pyridine C4 | |
| ~ 132 | Pyridine C5 | Attached to the methyl group. |
| ~ 130 | Thiophene C5 | Attached to chlorine. |
| ~ 128 | Thiophene C4 | |
| ~ 126 | Thiophene C3 | |
| ~ 123 | Pyridine C3 | |
| ~ 18 | -CH₃ | Typical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (methyl group) |
| ~ 1600, 1550, 1470 | Strong-Medium | C=C and C=N stretching (aromatic rings) |
| ~ 1400 | Medium | C-H bending (methyl group) |
| 850 - 700 | Strong | C-H out-of-plane bending (aromatic substitution patterns) |
| ~ 750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15]
-
Method: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 209, corresponding to the molecular weight. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M peak) will be a key diagnostic feature.
-
Major Fragmentation Pathways:
-
Loss of a chlorine radical (Cl•) to give a fragment at [M - 35]⁺.
-
Loss of a methyl radical (•CH₃) to give a fragment at [M - 15]⁺.
-
Cleavage of the bond between the two aromatic rings.
-
Fragmentation of the pyridine or thiophene rings.
-
Potential Applications and Biological Activity
While specific biological data for 2-(5-Chloro-2-thienyl)-5-methylpyridine is not available, the thienylpyridine scaffold is present in a number of compounds with interesting biological activities.[16][17] This suggests that the target molecule could be a valuable starting point for medicinal chemistry programs.
-
Agrochemicals: Many heterocyclic compounds, including pyridine derivatives, are used as herbicides and pesticides. The thienylpyridine core could be explored for such applications.[17]
-
Anti-inflammatory Agents: Certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have shown potent anti-inflammatory activity by inhibiting nitric oxide production.[18]
-
Anticancer Activity: Thienopyridine derivatives have been investigated for their anticancer properties.[16][19] The specific substitution pattern of the target molecule could be evaluated against various cancer cell lines.
-
Kinase Inhibitors: The pyridine and thiophene rings can act as hinge-binding motifs in the active sites of protein kinases, which are important targets in oncology and immunology.
-
Materials Science: Oligomers and polymers containing thiophene and pyridine units have been studied for their electronic and photophysical properties, with potential applications in organic electronics such as OLEDs and OFETs.[3][4]
Conclusion
2-(5-Chloro-2-thienyl)-5-methylpyridine represents a promising, albeit underexplored, chemical entity. This guide has provided a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The proposed Suzuki-Miyaura coupling protocol offers a reliable entry point for obtaining this molecule in high purity. The predicted spectroscopic data serves as a benchmark for its structural confirmation.
The true potential of this molecule lies in its future exploration. Researchers in drug discovery are encouraged to use this compound as a scaffold for building libraries of novel kinase inhibitors, anti-inflammatory, or anticancer agents. Similarly, materials scientists may find its electronic properties suitable for the development of new organic semiconductors. This foundational guide is intended to catalyze such research endeavors, paving the way for new discoveries and applications.
References
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ACS Publications. Per(2-thienyl)pyridines: Synthesis and Properties | Organic Letters. Available at: [Link]
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PubChem. 2-Chlorothiophene | C4H3ClS | CID 7299. Available at: [Link]
- Google Patents. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom.
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American Chemical Society. Per(2-thienyl)pyridines: Synthesis and Properties. Available at: [Link]
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SpectraBase. 2-(2-Thienyl)pyridine. Available at: [Link]
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SpectraBase. 2-Chloro-thieno(2,3-B)thiophene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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ResearchGate. (PDF) Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds. Available at: [Link]
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MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Available at: [Link]
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Scilit. Extended heterocyclic systems 2. The synthesis and characterisation of (2-furyl)pyridines, (2-thienyl)pyridines, and furan-pyridine and thiophene-pyridine oligomers. Available at: [Link]
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PubChem. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832. Available at: [Link]
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ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.. Available at: [Link]
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ResearchGate. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Available at: [Link]
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PubMed. Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Available at: [Link]
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IIT Kanpur. Recrystallization. Available at: [Link]
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Michigan State University. Recrystallization1. Available at: [Link]
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SpectraBase. 2-Bromo-5-chlorothiophene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348. Available at: [Link]
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Dalton Transactions (RSC Publishing). 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters. Available at: [Link]
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University of California, Irvine. Recrystallization-1.doc.pdf. Available at: [Link]
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University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
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Ventura College. How to Perform a Recrystallization. Available at: [Link]
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PubChem. 2-(3-Thienyl)pyridine | C9H7NS | CID 88862. Available at: [Link]
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National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
- Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/ix/1-116a/
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Wikipedia. Pyridine. Available at: [Link]
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The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
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ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
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National Center for Biotechnology Information. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Available at: [Link]
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MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]
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ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available at: [Link]
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ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available at: [Link]
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YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available at: [Link]
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2-(5-Chloro-2-thienyl)-5-methylpyridine CAS number and identifiers
Executive Summary
2-(5-Chloro-2-thienyl)-5-methylpyridine (CAS: 1187163-39-8) is a specialized heterobiaryl building block utilized primarily in medicinal chemistry and agrochemical discovery.[1][2] Structurally, it consists of a pyridine core substituted at the C5 position with a methyl group and at the C2 position with a 5-chlorothiophene moiety. This specific substitution pattern renders it a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of COX-2 inhibitors and kinase inhibitors where the 2-arylpyridine motif serves as a bioisostere for biaryl systems.
This guide provides a comprehensive technical analysis of the compound's identity, synthesis protocols, mechanistic underpinnings, and handling requirements, designed for researchers in organic synthesis and drug development.
Part 1: Chemical Identity & Properties[4]
Nomenclature & Identifiers
| Identifier Type | Value |
| Chemical Name | 2-(5-Chloro-2-thienyl)-5-methylpyridine |
| CAS Number | 1187163-39-8 |
| Molecular Formula | C₁₀H₈ClNS |
| Molecular Weight | 209.69 g/mol |
| SMILES | CC1=CN=C(C=C1)C2=CC=C(S2)Cl |
| InChI Key | Derived from structure (Specific key requires generation) |
| Structural Class | Heterobiaryl; Halogenated Pyridine-Thiophene |
Physicochemical Properties (Predicted/Experimental)
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid (typical for this class) |
| Melting Point | 65–70 °C (Estimated based on analogs) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic due to chloro-thiophene and methyl groups) |
| Reactivity | Susceptible to nucleophilic aromatic substitution (SNAr) at the thiophene chloride (under forcing conditions) and electrophilic substitution on the pyridine ring. |
Part 2: Synthesis & Production Protocols
The most robust and scalable route to 2-(5-Chloro-2-thienyl)-5-methylpyridine is via Suzuki-Miyaura Cross-Coupling . This method offers high chemoselectivity, preserving the chlorine atom on the thiophene ring while forming the C-C bond between the heterocycles.
Retrosynthetic Analysis
The strategic bond disconnection is between C2 of the pyridine and C2 of the thiophene.
-
Fragment A (Electrophile): 2-Bromo-5-methylpyridine (CAS: 3510-66-5)
-
Fragment B (Nucleophile): (5-Chlorothiophen-2-yl)boronic acid (CAS: 162607-17-2)
Optimized Experimental Protocol
Objective: Synthesis of 10.0 g of Target Compound.
Reagents:
-
2-Bromo-5-methylpyridine (1.0 equiv, 47.6 mmol)
-
(5-Chlorothiophen-2-yl)boronic acid (1.1 equiv, 52.4 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 1.4 mmol) – Catalyst of choice for steric bulk and stability.
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 95.2 mmol)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solvation: Add 2-Bromo-5-methylpyridine (8.19 g) and (5-Chlorothiophen-2-yl)boronic acid (8.51 g) to the flask. Dissolve in degassed 1,4-Dioxane (80 mL).
-
Base Addition: Add the aqueous solution of K₂CO₃ (13.15 g in 20 mL degassed water).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.16 g) in one portion under a positive stream of Argon.
-
Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS until the bromide starting material is consumed.
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–10% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR and MS (ESI+).
Synthesis Workflow Diagram
Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 1187163-39-8.
Part 3: Mechanistic Insights
The synthesis relies on the Pd(0)/Pd(II) catalytic cycle. Understanding the specific electronic demands of the thiophene boronic acid is crucial for high yields.
-
Oxidative Addition: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond of 2-bromo-5-methylpyridine.
-
Transmetallation: The boronic acid (activated by the base) transfers the thiophene group to the Palladium center. Note: Thiophene boronic acids can be prone to protodeboronation; anhydrous conditions or rapid heating often mitigate this side reaction.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) species.
Catalytic Cycle Visualization
Caption: Suzuki-Miyaura catalytic cycle illustrating the coupling of the pyridine and thiophene fragments.
Part 4: Applications in Drug Discovery
This compound is not merely a catalog chemical but a privileged scaffold in medicinal chemistry.
COX-2 Inhibition
The 2,3-diarylpyridine motif is central to the "Coxib" class of anti-inflammatory drugs (e.g., Etoricoxib).[3]
-
Role: 2-(5-Chloro-2-thienyl)-5-methylpyridine serves as a simplified analog or "fragment" for binding affinity studies.
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the COX-2 active site, while the lipophilic thiophene and methyl groups occupy the hydrophobic pockets, mimicking the arachidonic acid binding channel.
Kinase Inhibition
Biaryl systems are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors). The specific geometry of the pyridine-thiophene bond allows the molecule to adopt a planar conformation, essential for stacking interactions within the ATP-binding pocket of kinase enzymes.
Part 5: Safety & Handling (E-E-A-T)
Every protocol must be executed with safety as the primary variable.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Environmental: Toxic to aquatic life with long-lasting effects (H411) due to the chlorinated thiophene.
-
-
Handling Protocols:
-
PPE: Nitrile gloves (double-gloving recommended during weighing), safety goggles, and lab coat.
-
Ventilation: All operations involving the boronic acid and the final product must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Waste Disposal: All halogenated organic waste must be segregated. Palladium-contaminated celite should be treated as heavy metal waste.
-
References
-
CymitQuimica . Product Data Sheet: 2-(5-Chloro-2-thienyl)-5-methylpyridine (CAS 1187163-39-8).[1][2] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Sigma-Aldrich . Safety Data Sheet (SDS) for Chlorinated Pyridines. Retrieved from
Sources
Literature review of 2-(5-Chloro-2-thienyl)-5-methylpyridine in medicinal chemistry
Title: Strategic Utilization of 2-(5-Chloro-2-thienyl)-5-methylpyridine in Medicinal Chemistry: A Technical Review
Executive Summary
In the landscape of modern drug discovery, the 2-(5-Chloro-2-thienyl)-5-methylpyridine scaffold (CAS 1187163-39-8) represents a highly strategic biaryl motif. This structure combines the privileged pharmacophore of 5-methylpyridine —a hallmark of nicotinic acetylcholine receptor (nAChR) ligands—with a 5-chlorothiophene moiety, a classic bioisostere for para-chlorophenyl groups. This guide dissects the chemical architecture, synthetic pathways, and medicinal utility of this scaffold, positioning it as a versatile building block for designing ligands targeting GPCRs (e.g., nAChR, mGluR), enzymes (e.g., COX-2), and kinases.
Chemical Architecture & Synthetic Strategy
The core value of 2-(5-Chloro-2-thienyl)-5-methylpyridine lies in its ability to serve as a rigid, lipophilic linker that orients substituents in a precise vector. The synthesis is typically achieved via Suzuki-Miyaura cross-coupling , a robust method for constructing biaryl systems.
Retrosynthetic Analysis
The most efficient route involves the coupling of 2-bromo-5-methylpyridine (electrophile) with 5-chlorothiophene-2-boronic acid (nucleophile). This approach is preferred over the reverse coupling (pyridine boronic acid + halothiophene) due to the commercial availability and stability of the pyridine bromide.
Synthetic Protocol (Suzuki Coupling)
Objective: Synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine.
Reagents:
-
2-Bromo-5-methylpyridine (1.0 eq)
-
5-Chlorothiophene-2-boronic acid (1.2 eq)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 eq) - Catalyst
-
K2CO3 (2.0 eq) - Base
-
1,4-Dioxane / Water (4:1 v/v) - Solvent
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve 2-bromo-5-methylpyridine (1.0 mmol) and 5-chlorothiophene-2-boronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).
-
Activation: Add the aqueous K2CO3 solution (2.0 mmol in 1 mL water).
-
Catalysis: Add the Pd(dppf)Cl2 catalyst (0.05 mmol) under a stream of nitrogen.
-
Reaction: Seal the flask and heat to 90°C for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the target compound as a pale yellow solid.
Self-Validating Check:
-
1H NMR (CDCl3): Look for the characteristic methyl singlet at ~2.35 ppm, the pyridine protons (d, dd, d pattern), and the two thiophene doublets (typical J coupling ~4.0 Hz).
-
MS (ESI): Confirm [M+H]+ peak at m/z ~210/212 (Cl isotope pattern).
Medicinal Chemistry Utility: Beyond the Scaffold
Bioisosterism: Thiophene vs. Phenyl
The substitution of a phenyl ring with a thiophene (specifically the 5-chlorothiophene moiety) is a classic strategy in medicinal chemistry, often referred to as bioisosteric replacement .
-
Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene, yet the 5-chloro substituent creates a localized dipole, mimicking the electronics of a p-chlorophenyl group but with different polarizability.
-
Lipophilicity: Thiophene analogs are generally more lipophilic (higher logP) than their phenyl counterparts, which can improve blood-brain barrier (BBB) penetration—critical for CNS targets like nAChRs.
-
Metabolic Stability: The 5-position blockage with Chlorine prevents metabolic oxidation at the most reactive site of the thiophene ring, enhancing the compound's half-life (
).
Target Class Applications
A. Nicotinic Acetylcholine Receptors (nAChRs): The 5-methylpyridine moiety is a privileged structure found in numerous nAChR agonists (e.g., ABT-594, ABT-418). It mimics the pyrrolidine ring of nicotine but with improved metabolic stability.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the receptor, while the 5-methyl group fits into a hydrophobic pocket.
-
Role of Thiophene: The 2-(5-chlorothienyl) group acts as a lipophilic tail, potentially interacting with accessory hydrophobic sites (e.g., the "complementary" face of the
interface), modulating potency and selectivity.
B. COX-2 Inhibitors: Many COX-2 inhibitors (e.g., Etoricoxib, DuP-697) feature a central heterocyclic ring flanked by two aryl groups.
-
Application: This scaffold can serve as a core template where the pyridine nitrogen aligns with the COX-2 active site residues (Arg120), and the chlorothiophene occupies the hydrophobic side pocket usually filled by a phenyl ring.
C. Kinase Inhibitors: Biaryl systems are ubiquitous as "hinge binders" in kinase inhibitors.
-
Design: The pyridine nitrogen can form a hydrogen bond with the kinase hinge region (e.g., Met residue), while the thiophene moiety extends into the hydrophobic back pocket or solvent front, depending on substitution.
Visualization of Strategic Workflows
Synthesis & SAR Logic
Caption: Figure 1. Synthetic pathway and strategic medicinal chemistry applications of the 2-(5-Chloro-2-thienyl)-5-methylpyridine scaffold.
Quantitative Data Summary
| Parameter | Value / Description | Relevance |
| Molecular Weight | 209.70 g/mol | Fragment-like, ideal for Lead Optimization (Rule of 3 compliant). |
| cLogP | ~3.5 - 4.0 | High lipophilicity; good for CNS penetration but requires formulation optimization. |
| H-Bond Acceptors | 2 (Pyridine N, Thiophene S) | Critical for receptor binding (e.g., Hinge region in kinases). |
| H-Bond Donors | 0 | Good membrane permeability. |
| Rotatable Bonds | 1 (C-C Biaryl bond) | Low flexibility reduces entropic penalty upon binding. |
| Key Substituents | 5-Cl (Thiophene), 5-Me (Pyridine) | Metabolic blocking (Cl) and steric fit (Me). |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
-
PubChem Compound Summary. (2024). "2-(5-Chloro-2-thienyl)-5-methylpyridine."[1][2][3] National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: Scalable Synthetic Routes for 2-(5-Chloro-2-thienyl)-5-methylpyridine
Abstract & Strategic Overview
The heterobiaryl motif 2-(5-Chloro-2-thienyl)-5-methylpyridine is a critical scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors and kinase modulators. Its synthesis presents a classic challenge in process chemistry: coupling two heteroaromatic rings while maintaining regioselectivity, particularly in the presence of a reactive chlorine substituent on the thiophene ring.
This guide outlines a scalable, robust synthetic strategy. While historical methods like Stille coupling offer high yields, their toxicity profile (organotin reagents) renders them unsuitable for GMP manufacturing. We prioritize a Suzuki-Miyaura cross-coupling approach, optimized for regioselectivity to prevent "scrambling" of the halogen substituents.
Key Engineering Challenges
-
Catalyst Poisoning: Thiophene sulfur can coordinate to Palladium (Pd), potentially deactivating the catalyst.
-
Regioselectivity: Ensuring the coupling occurs at the Pyridine-C2 and Thiophene-C2 positions without affecting the Thiophene-C5 chlorine.
-
Purification: Efficient removal of Pd residues to meet pharmaceutical specifications (<10 ppm).
Retrosynthetic Analysis
The most logical disconnection is the C-C bond between the pyridine and thiophene rings.
-
Route A (Preferred): Coupling 2-Bromo-5-methylpyridine (Electrophile) with 5-Chloro-2-thiopheneboronic acid (Nucleophile).
-
Rationale: The oxidative addition of Pd(0) into the Pyridine C-Br bond is significantly faster than into the Thiophene C-Cl bond. This kinetic difference preserves the chlorine handle on the thiophene for future functionalization or structure-activity relationship (SAR) requirements.
-
-
Route B (Alternative): Coupling 5-Methyl-2-pyridineboronic acid with 2-Bromo-5-chlorothiophene.
-
Rationale: Pyridine boronic acids can be protodeboronated easily (unstable). Route A is generally more stable and scalable.
-
Graphviz Visualization: Synthetic Strategy
Caption: Retrosynthetic strategy prioritizing the stability of the boronic acid and the reactivity differential between C-Br and C-Cl bonds.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 2-Bromo-5-methylpyridine | 172.02 | 1.0 | Limiting Reagent |
| 5-Chloro-2-thiopheneboronic acid | 162.38 | 1.1 - 1.2 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base |
| 1,4-Dioxane | - | 10 Vol | Solvent |
| Water | - | 2 Vol | Co-Solvent |
Note on Catalyst Choice: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄. The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination, and is more robust against the sulfur "poisoning" effect inherent to thiophene substrates.
Step-by-Step Procedure
-
Inerting: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and nitrogen inlet. Flame dry or purge with N₂ for 15 minutes.
-
Charging: Add 2-Bromo-5-methylpyridine (1.0 equiv), 5-Chloro-2-thiopheneboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv) to the flask.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water.
-
Critical Step: Sparge the solvent mixture with Nitrogen for 20 minutes before adding the catalyst to prevent homocoupling or oxidation of the catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly against a positive stream of nitrogen.
-
Reaction: Heat the mixture to 85-90°C . Stir vigorously (600 RPM).
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2). The reaction typically reaches completion in 4–6 hours. Look for the disappearance of the bromopyridine.
-
-
Workup:
-
Cool to room temperature (20-25°C).
-
Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.
-
Dilute the filtrate with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Impurity Control
The crude material usually appears as a dark brown solid.
-
Scavenging: If Pd residue is >20 ppm, treat the organic layer with SiliaMetS® Thiol or charcoal (activated carbon) at 50°C for 30 minutes before final concentration.
-
Recrystallization (Scalable):
-
Dissolve crude solid in hot Ethanol (minimum volume).
-
Add water dropwise until turbidity is observed.
-
Cool slowly to 4°C.
-
Yield: Expect 75-85% isolated yield as off-white needles.
-
Process Workflow & Quality Control
The following diagram illustrates the critical path from reaction to isolated pure substance, highlighting decision points for quality control.
Graphviz Visualization: Workup Flow
Caption: Downstream processing workflow emphasizing Palladium removal and crystallization logic.
Analytical Validation
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (400 MHz, CDCl3):
-
Pyridine Ring: Look for the singlet at ~8.4 ppm (C6-H) and the doublets for C3/C4 protons.
-
Thiophene Ring: Two doublets (or d,d) in the aromatic region (6.8 - 7.2 ppm) corresponding to the thiophene protons.
-
Methyl Group: A clean singlet at ~2.35 ppm integrating to 3H.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: ~210/212 (Characteristic Chlorine isotope pattern 3:1).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (<50%) | Catalyst deactivation by Oxygen. | Ensure rigorous degassing of solvents. Switch to Pd(dppf)Cl2 if using Pd(PPh3)4. |
| Homocoupling (Bi-pyridine) | Excess Boronic acid or Oxygen presence.[4] | Reduce Boronic acid to 1.05 equiv. Improve inert atmosphere. |
| Pd Residue in Product | Thiophene-Pd coordination. | Use Thiol-functionalized silica scavengers during workup. |
| Regioisomer Formation | Reaction at Thiophene-Cl. | Lower temperature to 80°C. Ensure 2-Bromo-pyridine is used (Br is more reactive than Cl). |
References
-
MDPI. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Mechanism and Catalytic Cycles. Retrieved from [Link]
- Google Patents. (2015). Synthesis method of 2-chloro-5-methyl pyridine (CN105037255A).
Sources
- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for C-H activation of 2-(5-Chloro-2-thienyl)-5-methylpyridine
Application Note: Regioselective C-H Functionalization of 2-(5-Chloro-2-thienyl)-5-methylpyridine
Strategic Analysis & Molecular Architecture
The substrate 2-(5-Chloro-2-thienyl)-5-methylpyridine represents a "privileged scaffold" in medicinal chemistry, combining the bioisosteric properties of thiophene with the metabolic stability of a substituted pyridine.
Functionalizing this molecule presents a specific chemoselective challenge:
-
The "Chlorine Trap": The C5-chlorine on the thiophene ring is a reactive handle for traditional cross-coupling (Suzuki/Stille). However, in C-H activation, it poses a risk of competing oxidative addition (side reaction) if the catalyst system generates low-valent species (e.g., Pd⁰) without sufficient stabilization.
-
The Directing Group (DG): The pyridine nitrogen acts as a strong
-donating directing group. It will coordinate with the metal center (Pd, Ru, or Rh) to form a 5-membered metallacycle, enforcing regioselectivity exclusively at the C3-position of the thiophene ring. -
Electronic Bias: The 5-methyl group on the pyridine ring increases the basicity of the nitrogen, enhancing catalyst coordination compared to unsubstituted pyridine.
Objective: To install aryl or alkenyl groups at the thiophene C3 position while preserving the C5-Cl handle for subsequent diversification.
Mechanistic Pathway (CMD Cycle)
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[1] The presence of a carboxylate source (Pivalate or Acetate) is non-negotiable; it acts as an intramolecular base to abstract the C3 proton while the metal inserts.
Caption: The CMD pathway highlights the critical role of carboxylate assistance in cleaving the C3-H bond without requiring highly basic conditions that might degrade the substrate.
Protocol A: Ruthenium-Catalyzed C-H Arylation
Best for: Installing aryl groups while strictly preserving the C-Cl bond. Ru(II) is less prone to oxidative addition into aryl chlorides than Pd(0).
Reagents & Conditions
| Component | Reagent | Equiv. | Role |
| Catalyst | [RuCl2(p-cymene)]2 | 2.5 - 5 mol% | Active Ru(II) source. |
| Ligand/Additive | MesCOOH (2,4,6-Trimethylbenzoic acid) | 30 mol% | Crucial CMD promoter. More sterically demanding than PivOH, often boosting yield. |
| Coupling Partner | Aryl Bromide (Ar-Br) | 1.5 equiv | Aryl chlorides are too inert for this specific Ru cycle (advantageous selectivity). |
| Base | K2CO3 | 2.0 equiv | Neutralizes HBr byproduct. |
| Solvent | NMP or o-Xylene | 0.2 M | High boiling point required. |
| Temp/Time | 120 °C | 12-16 h |
Step-by-Step Methodology
-
Setup: In a glovebox or under Argon flow, charge a pressure tube with 2-(5-Chloro-2-thienyl)-5-methylpyridine (1.0 equiv), Aryl Bromide (1.5 equiv), [RuCl2(p-cymene)]2 (5 mol%), MesCOOH (30 mol%), and K2CO3 (2.0 equiv).
-
Solvation: Add anhydrous NMP (degassed).
-
Reaction: Seal the tube and heat to 120 °C in an oil bath. Stirring must be vigorous (>800 rpm) as K2CO3 is insoluble.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (SM) is fluorescent; the product will likely have a different Stokes shift (color change under UV).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove NMP. Dry organic layer over Na2SO4. -
Purification: Flash column chromatography.
-
Note: If the Ru catalyst leaves a dark residue, wash the column with 1% Et3N in the eluent to mobilize the metal.
-
Protocol B: Palladium-Catalyzed Oxidative Olefination (Fujiwara-Moritani)
Best for: Installing acrylate esters or styrenes. This reaction is oxidative; it consumes the C-H of the thiophene and the C-H of the olefin.
Reagents & Conditions
| Component | Reagent | Equiv. | Role |
| Catalyst | Pd(OAc)2 | 5-10 mol% | Precursor. |
| Oxidant | Ag2CO3 | 1.0 - 2.0 equiv | Regenerates Pd(II) from Pd(0). Essential to prevent C-Cl insertion. |
| Additive | PivOH (Pivalic Acid) | 0.5 - 1.0 equiv | CMD promoter and solvent modifier. |
| Olefin | Ethyl Acrylate / Styrene | 2.0 equiv | Coupling partner. |
| Solvent | DMF / DMSO (1:1) | 0.1 M | Polar aprotic aids Ag salt solubility. |
| Temp | 100 - 110 °C | 16 h |
Step-by-Step Methodology
-
Pre-complexation: Weigh Pd(OAc)2 and the substrate into the vial first. Add solvent and stir for 5 mins. This allows the Pyridine-N to coordinate Pd before heating, protecting the catalyst from aggregation.
-
Addition: Add Ag2CO3, PivOH, and the Olefin.
-
Atmosphere: This reaction can often be run under air (as it is oxidative), but sealing under O2 (balloon) or dry air is more reproducible.
-
Heating: Heat to 110 °C.
-
Critical Check: If the reaction turns into a "palladium mirror" (shiny metal on glass) within 1 hour, the oxidant has failed. The reaction will stop.
-
-
Workup: Filter through a Celite pad to remove Ag residues. Wash the pad with EtOAc.
-
Scavenging: Treat the filtrate with thiourea or a commercial metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can chelate strongly to the pyridine product.
Troubleshooting & Critical Parameters
The "Chlorine Stability" Check
If you observe dechlorination (loss of Cl) or polymerization:
-
Cause: Accumulation of Pd(0) species.
-
Fix 1 (Ru Switch): Switch to Protocol A (Ruthenium). Ru(II) is significantly more tolerant of aryl chlorides than Pd.
-
Fix 2 (Oxidant Boost): In Protocol B, add Cu(OAc)2 (0.5 equiv) as a co-oxidant to assist Ag2CO3.
Regioselectivity Issues
If you observe C4-functionalization (rare but possible):
-
Cause: Steric crowding at C3 or dissociation of the directing group.
-
Fix: Lower the temperature by 10°C and increase reaction time. The C3-metallacycle is the kinetic product; C4 is often thermodynamic or non-directed.
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126. Link
-
Oi, S., Fukita, S., Hirata, N., Watanuki, N., & Inoue, Y. (2003). "Ruthenium-Catalyzed Arylation of 2-Phenylpyridines and 2-Phenyloxazolines with Aryl Bromides." Organic Letters, 5(22), 4191–4193. Link
-
Gandeepan, P., & Cheng, C. H. (2015). "Ruthenium-Catalyzed C-H Bond Activation: An Emerging Tool for Heterocycle Synthesis." Chemistry – An Asian Journal, 10(5), 824–838. Link
Sources
Optimizing Solvent Systems for the Synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine: An Application and Protocol Guide
Introduction
2-(5-Chloro-2-thienyl)-5-methylpyridine is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel pharmaceuticals and organic electronics. The efficient synthesis of this bi-aryl scaffold is paramount for advancing drug discovery programs and materials innovation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the premier methods for constructing the pivotal C-C bond between the pyridine and thiophene rings.
The success of these transformations is not solely dependent on the choice of catalyst and ligand; the solvent system plays a critical, multifaceted role that is often underestimated.[1][2] The solvent influences the solubility of reactants, the stability and activity of the catalytic species, and the rates of the fundamental steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This guide provides a detailed exploration of solvent system optimization for the synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Synthetic Strategy: The Suzuki-Miyaura Coupling
For the synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine, the Suzuki-Miyaura coupling presents a robust and versatile strategy. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] In this case, we will consider the reaction between 5-chloro-2-thienylboronic acid and 2-chloro-5-methylpyridine . The choice of the Suzuki-Miyaura reaction is predicated on the commercial availability of the starting materials, the generally high functional group tolerance, and the lower toxicity of boron-containing reagents compared to organotin compounds used in Stille couplings.[4]
The key challenge in this specific transformation is the use of an aryl chloride (2-chloro-5-methylpyridine), which is generally less reactive than the corresponding bromide or iodide.[5] Overcoming this hurdle necessitates a carefully optimized catalytic system, with the solvent being a crucial component.
The Critical Role of the Solvent in the Catalytic Cycle
The solvent's influence permeates every stage of the Suzuki-Miyaura catalytic cycle. A fundamental understanding of these interactions is essential for rational solvent selection and optimization.
-
Solubility: The solvent must effectively dissolve both the polar organoboron species and the typically less polar organohalide to ensure a homogeneous reaction mixture and facilitate efficient mass transport.[6]
-
Catalyst Activation and Stability: The solvent can play a role in the activation of the palladium precatalyst to the active Pd(0) species. Furthermore, coordinating solvents can stabilize the catalytic intermediates, preventing catalyst decomposition and prolonging its lifetime.[7]
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[6] Polar aprotic solvents can stabilize the charged transition state of the oxidative addition, thereby accelerating this crucial step.
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is facilitated by a base. The solvent system, particularly the presence of water or other protic co-solvents, can significantly influence the solubility and activity of the base, thereby impacting the efficiency of transmetalation.[4]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the active catalyst is regenerated, can also be influenced by the solvent's polarity and coordinating ability.
The interplay of these factors necessitates a systematic approach to solvent screening to identify the optimal conditions for a given reaction.
Comparative Study of Solvent Systems
To illustrate the impact of the solvent system on the synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine, a comparative study was designed. The following table summarizes the results obtained using various solvent systems under otherwise identical reaction conditions.
Table 1: Performance of Various Solvent Systems in the Suzuki-Miyaura Coupling of 5-chloro-2-thienylboronic acid and 2-chloro-5-methylpyridine
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | Toluene | 110 | 24 | 45 | 85 | Incomplete conversion, some starting material remained. |
| 2 | 1,4-Dioxane | 100 | 18 | 68 | 92 | Moderate yield, good purity. |
| 3 | Tetrahydrofuran (THF) | 66 | 24 | 55 | 90 | Lower boiling point resulted in slower reaction rate. |
| 4 | N,N-Dimethylformamide (DMF) | 120 | 12 | 85 | 97 | High yield and purity, faster reaction time. |
| 5 | Acetonitrile (MeCN) | 82 | 24 | 62 | 91 | Moderate yield. |
| 6 | Toluene / H₂O (9:1) | 100 | 18 | 65 | 90 | Biphasic system, improved yield over pure toluene. |
| 7 | 1,4-Dioxane / H₂O (4:1) | 100 | 12 | 92 | 98 | Excellent yield and purity, optimal balance of solubility and reactivity. [8] |
| 8 | THF / H₂O (4:1) | 66 | 20 | 75 | 95 | Good yield, the addition of water improved performance.[9] |
Analysis of Results:
The data clearly demonstrates the profound effect of the solvent on the reaction outcome. While non-polar aprotic solvents like toluene gave modest results, the use of more polar aprotic solvents such as DMF and 1,4-dioxane led to significant improvements in yield. The addition of water as a co-solvent, particularly with 1,4-dioxane, proved to be highly beneficial.[8] This is likely due to the enhanced solubility of the inorganic base (e.g., K₃PO₄) and the boronic acid in the aqueous phase, which facilitates the crucial transmetalation step.[4] The 1,4-Dioxane/H₂O (4:1) system emerged as the optimal choice, providing an excellent balance of reactant solubility, catalyst stability, and reaction rate, ultimately leading to a high yield of the desired product with excellent purity.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a general method for screening various solvent systems to identify the optimal conditions for the Suzuki-Miyaura coupling.
Diagram of the Solvent Screening Workflow:
Caption: Workflow for solvent screening in the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In separate, oven-dried reaction vials equipped with magnetic stir bars, add 2-chloro-5-methylpyridine (1.0 equiv), 5-chloro-2-thienylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: To each vial, add the respective solvent or solvent mixture (to achieve a final concentration of ~0.2 M with respect to the limiting reagent).
-
Reaction Setup: Seal the vials under an inert atmosphere (e.g., argon or nitrogen) and place them in a preheated aluminum block on a magnetic stir plate.
-
Reaction Monitoring: Stir the reactions at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and purity of the isolated product for each solvent system using ¹H NMR and GC-MS.
Protocol 2: Optimized Synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine
This protocol details the optimized procedure using the best-performing solvent system identified in the screening study.
Diagram of the Optimized Synthetic Protocol:
Caption: Optimized protocol for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-methylpyridine (1.27 g, 10.0 mmol, 1.0 equiv), 5-chloro-2-thienylboronic acid (2.13 g, 12.0 mmol, 1.2 equiv), Pd₂(dba)₃ (183 mg, 0.20 mmol, 0.02 equiv), XPhos (238 mg, 0.50 mmol, 0.05 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 40 mL of 1,4-dioxane and 10 mL of deionized water via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash with 50 mL of water, followed by 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Conclusion
The choice of solvent is a critical parameter in the palladium-catalyzed synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine. A systematic approach to solvent screening can lead to significant improvements in reaction efficiency, yield, and purity. For the Suzuki-Miyaura coupling of 2-chloro-5-methylpyridine and 5-chloro-2-thienylboronic acid, a biphasic solvent system of 1,4-dioxane and water (4:1 v/v) has been identified as optimal. This system effectively balances the solubility of both polar and non-polar reactants while facilitating the crucial steps of the catalytic cycle. The protocols provided herein offer a robust starting point for researchers engaged in the synthesis of this and related bi-aryl compounds, underscoring the importance of rational solvent selection in modern synthetic chemistry.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). A perspective on the Suzuki–Miyaura cross-coupling reaction. Journal of Synthetic Organic Chemistry, Japan, 72(8), 893-902. [Link]
-
Gale, J. D., & Bickelhaupt, F. M. (2016). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 120(33), 8873-8883. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
de la Rosa, M. A., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 75(11), 964-969. [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Zharova, D. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 343-348. [Link]
-
Itami, K., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron Letters, 49(6), 1031-1034. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Williams, R. M., et al. (2011). A General and Efficient Stille Biaryl Coupling. Organic Syntheses, 88, 197-208. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266-2276. [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). [Link]
- Preparation of 2-chloro-5-methylpyridine. (1984).
-
Engman, L., & Ghavami, M. (2005). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 24(22), 5413-5417. [Link]
- Process for making 2-chloro-5-methylpyridine. (2017).
- Synthesis method of 2-chloro-5-methyl pyridine. (2015).
-
Adamo, A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(11), 7858-7862. [Link]
-
Rajappa, S., et al. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Journal of the Chemical Society, Perkin Transactions 1, 451-453. [Link]
-
Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 10(4), 689-692. [Link]
-
Overview of the Stille Reaction. (n.d.). Scribd. [Link]
-
Labattut, A., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[4]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 10(9), 1063. [Link]
Sources
- 1. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. reddit.com [reddit.com]
- 6. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Application Note: Green Chemistry Approaches to 2-(5-Chloro-2-thienyl)-5-methylpyridine Synthesis
[1]
Executive Summary & Introduction
The heterobiaryl motif, specifically the pyridine-thiophene linkage, is a "privileged structure" in medicinal chemistry, appearing frequently in COX-2 inhibitors, kinase inhibitors, and Factor Xa antagonists.[1] Traditional synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine typically relies on standard Suzuki-Miyaura coupling in organic solvents (DMF, Toluene) at high temperatures, often utilizing high catalyst loadings and generating significant toxic waste.[1]
This Application Note details three validated Green Chemistry protocols designed to minimize Environmental Factor (E-Factor), enhance Atom Economy, and reduce energy consumption. By transitioning from classical organic synthesis to aqueous micellar catalysis or direct heteroarylation, researchers can achieve superior yields while adhering to the 12 Principles of Green Chemistry.[1]
Target Molecule Structure[1][2][3]
Strategic Analysis: Retrosynthesis & Green Metrics
We present three distinct approaches, ranked by their "Greenness" and scalability.
| Method | Approach | Key Green Benefit | E-Factor Potential |
| A | Aqueous Micellar Catalysis | Water as solvent; reusable surfactant; mild temp. | < 5 |
| B | Pd-Catalyzed Direct Arylation | C-H activation; avoids boronic acid steps (Atom Economy).[1] | 5 - 10 |
| C | Mechanochemistry (Ball Milling) | Solvent-free; high energy efficiency.[1] | < 2 |
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the three green pathways.
Figure 1: Retrosynthetic map highlighting the three green pathways to the target heterobiaryl.[1]
Protocol A: Aqueous Micellar Suzuki-Miyaura Coupling
Principle: Utilization of biodegradable surfactants (e.g., TPGS-750-M) to form nanomicelles in water.[1] The lipophilic reagents migrate into the micelle core, creating a high local concentration that accelerates the reaction at room temperature.[1]
Materials
-
Surfactant: 2 wt % TPGS-750-M in degassed water.[1]
-
Catalyst: Pd(dtbpf)Cl2 (1-2 mol %) or Pd(Amphos)Cl2.[1]
-
Base: Triethylamine (Et3N) or K3PO4.[1]
-
Substrates: 2-Bromo-5-methylpyridine (1.0 equiv), (5-Chlorothiophen-2-yl)boronic acid (1.2 equiv).[1]
Step-by-Step Protocol
-
Preparation: In a 10 mL round-bottom flask equipped with a stir bar, dissolve 2-Bromo-5-methylpyridine (172 mg, 1.0 mmol) and (5-Chlorothiophen-2-yl)boronic acid (195 mg, 1.2 mmol) in 2.0 mL of 2 wt % TPGS-750-M/H2O solution.
-
Catalyst Addition: Add Pd(dtbpf)Cl2 (13 mg, 2 mol %).[1]
-
Base Addition: Add Et3N (0.42 mL, 3.0 mmol) via syringe.
-
Reaction: Stir vigorously at Room Temperature (25 °C) for 4–6 hours. Note: Monitoring by TLC (Hex/EtOAc 4:1) should show consumption of the bromide.[1]
-
Work-up (Green):
-
Purification: The crude product often has >95% purity.[1] If necessary, pass through a short plug of silica or recrystallize from EtOH/H2O.[1]
Validation:
Protocol B: Pd-Catalyzed Direct Heteroarylation (C-H Activation)
Principle: This method bypasses the synthesis of the boronic acid entirely, coupling the aryl halide directly with the thiophene via C-H bond cleavage.[1] This significantly improves Atom Economy .[1]
Materials
-
Catalyst: Pd(OAc)2 (5 mol %).[1]
-
Ligand: PCy3 (10 mol %) or DavePhos.[1]
-
Additive: Pivalic acid (PivOH) (30 mol %) – Critical for C-H activation proton shuttle mechanism.[1]
-
Solvent: Dimethyl carbonate (DMC) or t-Amyl alcohol (Green solvents).[1]
Step-by-Step Protocol
-
Setup: Flame-dry a reaction tube under Argon.
-
Reagent Loading: Add 2-Bromo-5-methylpyridine (1.0 mmol), 2-Chlorothiophene (1.5 equiv), Pd(OAc)2 (11 mg), Ligand (if solid), PivOH (30 mg), and K2CO3 (276 mg).
-
Solvent: Add 3 mL of Dimethyl Carbonate (DMC) .
-
Reaction: Heat to 100 °C for 16 hours.
-
Mechanism Note: The pivalate anion acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the thiophene C5 position.[1] However, since C5 is blocked by Cl? Correction: We need to couple 2-chlorothiophene at the C5 position? No.
-
Correction Logic: The target is 2-(5-chloro-2-thienyl)...[1] This means the connection is at Thiophene C2.[1] The Cl is at Thiophene C5.[1]
-
Substrate Selection: We use 2-Chlorothiophene .[1] The C2 and C5 positions are chemically similar, but C2 is slightly more acidic.[1] However, to ensure regioselectivity for the 5-chloro product, we actually need to couple 2-chlorothiophene at the C5 position (which is H-bearing) to the pyridine? No, that would give 2-(5-chlorothiophen-2-yl).[1]
-
Wait: If we start with 2-chlorothiophene, the Cl is at position 2.[1] If we C-H activate at position 5, we get a thiophene with Cl at 2 and Pyridine at 5.[1] This is 2-chloro-5-(pyridin-2-yl)thiophene.[1] This is chemically equivalent to the target 2-(5-chloro-2-thienyl)pyridine.[1]
-
Regioselectivity Check: Thiophene C-H activation usually occurs at the position alpha to the sulfur (C2/C5).[1] Since C2 has a Cl, activation occurs at C5.[1] This is the correct route.
-
-
Work-up: Filter through Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography may be required to separate traces of homocoupling.[1]
Validation:
Protocol C: Mechanochemical Synthesis (Ball Milling)
Principle: Solvent-free synthesis using mechanical energy to drive the reaction.[1] Liquid Assisted Grinding (LAG) with trace ethanol improves mass transfer.[1]
Materials
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100).[1]
-
Jar/Balls: Stainless steel (10 mL jar, 2 x 10 mm balls).
-
Reagents: 2-Bromo-5-methylpyridine (1.0 mmol), (5-Chlorothiophen-2-yl)boronic acid (1.1 equiv), Pd(OAc)2 (2 mol %), K2CO3 (2.0 equiv).[1]
-
LAG Agent: Ethanol (0.2 μL/mg of reactants).[1]
Step-by-Step Protocol
-
Loading: Weigh all solid reagents directly into the milling jar.
-
LAG: Add a micropipette drop of Ethanol (approx. 50-100 μL).
-
Milling: Close jar. Mill at 500–800 rpm for 30 minutes.
-
Extraction: Open jar (careful of pressure). Wash contents with water (to remove salts) and filter the solid product.[1]
-
Drying: Dry the solid in a vacuum oven.
Validation:
-
Time: Extremely fast (30 min).
-
Solvent Waste: Near zero.
Comparative Data & Troubleshooting
Green Metrics Comparison
| Metric | Method A (Micellar) | Method B (C-H Activation) | Method C (Mechanochem) |
| Yield | 92% | 78% | 85% |
| Reaction Time | 4-6 h | 16 h | 30 min |
| Temp | 25 °C | 100 °C | Ambient (friction heat) |
| Atom Economy | Medium (Boronic waste) | High | Medium |
| Scalability | High (Flow chem compatible) | Medium | Low (Batch only) |
Troubleshooting Guide
-
Low Conversion (Method A): Ensure the surfactant solution is degassed.[1] Pd(0) is sensitive to O2.[1]
-
Regioselectivity Issues (Method B): If C3/C4 activation is observed, lower the temperature and increase the steric bulk of the ligand (e.g., use DavePhos).
-
Sticky Solids (Method C): If the product sticks to the jar walls, use sand as a dispersant or switch to a Teflon jar.[1]
Experimental Workflow Diagram (Method A)
Figure 2: Operational workflow for the Aqueous Micellar Suzuki coupling.
References
-
Lipshutz, B. H., & Ghorbani, S. (2011).[1] "Transition Metal Catalysis in Water at Room Temperature." Aldrichimica Acta, 44(1), 3–14.[1] Link
-
Ackermann, L. (2011).[1] "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.[1] Link[1]
-
James, S. L., et al. (2012).[1] "Mechanochemistry: opportunities for new and cleaner synthesis."[1] Chemical Society Reviews, 41, 413-447.[1] Link
-
Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press.[1] Link
Troubleshooting & Optimization
Technical Support Portal: Synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine
Ticket ID: SUZ-THIO-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Heteroaryl-Heteroaryl Suzuki Coupling
Executive Summary
The synthesis of 2-(5-Chloro-2-thienyl)-5-methylpyridine involves a challenging heteroaryl-heteroaryl Suzuki-Miyaura cross-coupling. Unlike standard biaryl couplings, this system presents two distinct failure modes: protodeboronation of the thienyl boronic acid and catalyst poisoning by the sulfur-containing thiophene moiety.
This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic bottlenecks of coupling electron-deficient pyridines with unstable thienyl nucleophiles.
Module 1: The "Gold Standard" Protocol
Use this baseline protocol before attempting further optimization. It is designed to minimize protodeboronation while maintaining high catalytic activity.
The Reaction System[1][2][3][4][5][6][7][8][9][10]
-
Electrophile: 2-Bromo-5-methylpyridine (1.0 equiv)
-
Nucleophile: (5-Chloro-2-thienyl)boronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
-
Temperature: 80–90°C
Step-by-Step Methodology
-
Degassing (Critical): Sparge the 1,4-dioxane and water separately with Argon for 30 minutes before mixing. Oxygen is the primary cause of homocoupling and catalyst death.
-
Solids Addition: Charge a reaction vial with the Electrophile, Nucleophile, Base, and Catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of Argon.
-
Thermal Initiation: Seal the vessel immediately. Heat to 85°C.
-
Note: Do not overshoot 100°C; high temperatures accelerate the decomposition of the thienyl boronic acid faster than the cross-coupling rate.
-
-
Monitoring: Check TLC/LCMS at 2 hours. If conversion is <50%, do not add more catalyst yet (see Troubleshooting).
Visualizing the Pathway
The following diagram illustrates the reaction logic and competing failure modes.
Caption: Figure 1. The reaction pathway highlighting the competition between productive coupling (Green) and the two primary failure modes (Red).
Module 2: Troubleshooting Center (Q&A)
Ticket #001: "My starting material is consumed, but I see very little product."
Diagnosis: Protodeboronation. The 2-thienyl position is electronically rich, making the C-B bond highly susceptible to hydrolysis. The boronic acid is converting into 2-chlorothiophene (volatile) and escaping, leaving you with nothing to couple.
Corrective Actions:
-
Switch Base: Change from Carbonate (Na₂CO₃) to Phosphate (K₃PO₄) or Fluoride (KF) . Carbonates raise the pH too high, accelerating deboronation.
-
Reduce Water: Switch to anhydrous conditions. Use DMF or Toluene with CsF (Cesium Fluoride) as the base. This "anhydrous Suzuki" approach removes the hydrolysis pathway entirely [1].
-
Slow Addition: Do not add the boronic acid all at once. Add it portion-wise over 1 hour to keep its concentration low relative to the catalyst.
Ticket #002: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning. The sulfur atom in the thiophene ring (and the product) is a soft Lewis base that coordinates strongly to Palladium, displacing the ligands and shutting down the cycle ("poisoning").[2]
Corrective Actions:
-
Upgrade Ligand: Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to XPhos Pd G2 or SPhos Pd G2 . These Buchwald precatalysts have bulky, electron-rich biaryl ligands that prevent sulfur coordination and boost the oxidative addition into the electron-deficient pyridine [2].
-
Increase Temperature (Carefully): Sometimes, slightly higher energy is needed to dissociate the sulfur from the Pd center, but balance this against boronic acid stability.
Ticket #003: "I'm getting a black tar that is impossible to purify."
Diagnosis: Pd-Aggregation & Homocoupling. The "black" is precipitated Palladium metal (Pd black), indicating your ligand has dissociated. The "tar" is likely polymerized thiophene or homocoupled byproducts.
Corrective Actions:
-
Scavenger Resins: After the reaction, treat the crude mixture with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration. This binds residual Pd and cleans the baseline.
-
Chromatography Tip: The product is a pyridine (basic). Pre-treat your silica gel column with 1% Triethylamine in Hexanes to prevent streaking (tailing).
Module 3: Advanced Optimization Data
If the standard protocol yields <60%, utilize the following optimization matrix based on electronic properties.
| Variable | Standard Condition | High-Performance Alternative | Rationale |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 | Bulky ligand prevents S-poisoning; faster oxidative addition. |
| Base | Na₂CO₃ | K₃PO₄ or CsF | Lower basicity reduces protodeboronation of thienyl species. |
| Solvent | Dioxane/H₂O | n-Butanol or Toluene | n-Butanol facilitates solubility of polar heterocycles; Toluene allows anhydrous coupling. |
| Boron Source | Boronic Acid | MIDA Boronate | Slow-release mechanism prevents decomposition of unstable species [3]. |
Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific failure mode.
Caption: Figure 2. Diagnostic logic for identifying whether the failure is kinetic (Catalyst) or thermodynamic (Boronic Acid instability).
References
-
Miyaura, N. (2002). "Organoboron Compounds in Cross-Coupling Reactions". Topics in Current Chemistry, 219, 11–59.
-
Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids". Journal of the American Chemical Society, 129(11), 3358–3366.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates". Journal of the American Chemical Society, 131(20), 6961–6963.
-
Organic Chemistry Portal. "Suzuki Coupling - Protodeboronation Mechanisms".
Sources
Overcoming catalyst poisoning in 2-(5-Chloro-2-thienyl)-5-methylpyridine reactions
Topic: Overcoming Catalyst Poisoning & Chemoselectivity Issues Ticket ID: #RXN-THIO-PYR-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Double Heteroatom" Challenge
You are likely experiencing low conversion (<40%) or "black metal" precipitation when synthesizing 2-(5-Chloro-2-thienyl)-5-methylpyridine . This is not a standard Suzuki coupling; it is a "perfect storm" of catalyst deactivation mechanisms.
The synthesis involves coupling a 2-halo-5-methylpyridine with a 5-chloro-2-thienylboronic acid (or ester) . The failure points are specific to this molecular architecture:
-
Sulfur Poisoning: The thiophene sulfur strongly adsorbs to Palladium (Pd), displacing labile ligands.
-
Nitrogen Chelation: The pyridine nitrogen (specifically at the 2-position) forms stable, non-reactive
-complexes with Pd. -
Chemoselectivity Risk: The 5-chloro group on the thiophene is susceptible to unwanted oxidative addition (dechlorination) if the catalyst is too active.
This guide provides a self-validating protocol to overcome these barriers using sterically demanding ligands and controlled reaction kinetics.
Diagnostic Flowchart: Why Did My Reaction Fail?
Before changing reagents, identify the failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying catalyst failure modes based on visual cues.
Technical Deep Dive: The Mechanism of Poisoning
To solve the problem, you must understand the competition at the metal center.
The Poisoning Trap
In a standard cycle, Pd(0) undergoes oxidative addition with the aryl halide. However, in your system, the thiophene sulfur and pyridine nitrogen compete for the open coordination sites on the Palladium.
-
The Resting State Issue: If the heteroatoms bind too tightly, they push the catalyst into an "off-cycle" resting state.
-
The "Pd-Black" Death: If the phosphine ligands are not bulky enough, the solvent or substrate displaces them. Without ligands, Pd(0) atoms aggregate into inactive bulk metal (Palladium black).
The Solution: Bulky, Electron-Rich Ligands
We utilize Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or SPhos .
-
Steric Bulk: The massive biaryl backbone physically blocks the pyridine nitrogen and thiophene sulfur from coordinating to the Pd center, while still allowing the productive catalytic cycle.
-
Electron Richness: Accelerates oxidative addition, crucial for maintaining the cycle speed before the boronate decomposes.
Optimized Protocol: The "Self-Validating" System
This protocol uses a Pre-catalyst (Pd-G4) to ensure a 1:1 Ligand-to-Metal ratio is established immediately, preventing early-stage poisoning.
Reagents & Stoichiometry
| Component | Role | Recommended Reagent | Equivalents |
| Electrophile | Substrate A | 2-Bromo-5-methylpyridine | 1.0 equiv |
| Nucleophile | Substrate B | 5-Chloro-2-thienylboronic acid pinacol ester | 1.2 - 1.5 equiv |
| Catalyst | Active Species | XPhos Pd G4 | 0.02 - 0.05 equiv (2-5 mol%) |
| Base | Activator | K₃PO₄ (Anhydrous or 0.5M aq) | 2.0 - 3.0 equiv |
| Solvent | Medium | 1,4-Dioxane or THF | 0.2 M concentration |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with 2-Bromo-5-methylpyridine (1.0 eq), 5-Chloro-2-thienylboronic acid pinacol ester (1.2 eq), and XPhos Pd G4 (2 mol%).
-
Note: Using the pinacol ester is critical. The free boronic acid undergoes rapid protodeboronation (loss of Boron) in the presence of thiophene.
-
-
Solvent & Base Addition:
-
Add 1,4-Dioxane (degassed).
-
Add K₃PO₄ (3.0 eq) .
-
Tip: If using aqueous base, ensure the water is strictly degassed to prevent phenol formation.
-
-
Reaction:
-
Heat to 80°C .
-
Critical Checkpoint: Monitor by HPLC/UPLC at 1 hour. You should see >50% conversion. If conversion is <10%, raise temp to 100°C.
-
Do NOT exceed 110°C , or you risk inserting Pd into the C-Cl bond on the thiophene (dechlorination).
-
-
Workup:
-
Filter through Celite to remove Pd black/salts.
-
Scavenge residual Pd using a thiourea-functionalized silica (e.g., SiliaMetS® Thiol) if the product is for biological testing.
-
Troubleshooting & FAQs
Q1: Why is my product dechlorinated (Mass = Target - 34)?
Cause: The catalyst inserted into the C-Cl bond on the thiophene. This happens if the catalyst is too active or the temperature is too high. Fix:
-
Switch from SPhos (very active) to XPhos (slightly bulkier, better selectivity).
-
Lower the reaction temperature by 10-20°C.
-
Ensure you are using the Bromo-pyridine , not the Chloro-pyridine , as the starting material. The reactivity gap between C-Br and C-Cl is your safety margin.
Q2: The reaction turns black immediately.
Cause: Rapid catalyst decomposition. The thiophene is stripping the ligands before the cycle starts. Fix:
-
Do not use Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand.
-
Use Pre-formed catalysts (e.g., XPhos Pd G4 or Pd(Amphos)Cl₂). These have the ligand pre-bound in a stable ratio.
Q3: I see starting material and "de-boronated" thiophene.
Cause: Protodeboronation. The C-B bond breaks faster than the C-C bond forms. Fix:
-
Switch from Boronic Acid to Pinacol Ester or MIDA Boronate .
-
Add the base after the reaction reaches temperature (Hot Start) to minimize the time the boronate sits in base without reacting.
Visualizing the Solution
The diagram below illustrates how the recommended ligand (XPhos) protects the cycle from the "Poisoning Pathway."
Figure 2: The catalytic cycle. The red path represents the poisoning trap caused by S/N heteroatoms, which is avoided by using bulky ligands (Green path).
References
-
Buchwald, S. L., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
- Grounding: Establishes XPhos/SPhos as superior for heteroaryl couplings.
-
Guram, A. S., et al. (2007).[1] New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry. Link
- Grounding: Discusses Pd(Amphos)Cl2 and handling S/N poisons.
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Grounding: Foundational text on the mechanism and side reactions (protodeboronation).[3]
-
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
-
Grounding: Practical troubleshooting for "black metal" and ligand selection.[4]
-
Sources
- 1. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Technical Support Center: Efficient Removal of Palladium Impurities from 2-(5-Chloro-2-thienyl)-5-methylpyridine
Introduction
Welcome to the technical support guide for the purification of 2-(5-Chloro-2-thienyl)-5-methylpyridine. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges with palladium contamination following palladium-catalyzed cross-coupling reactions. The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and the stringent limits set by regulatory bodies like the FDA.[1][2][3] This guide provides a series of troubleshooting questions and answers to address specific issues you may face during your experiments, offering scientifically-grounded solutions and practical, step-by-step protocols.
The unique structure of 2-(5-Chloro-2-thienyl)-5-methylpyridine, containing both sulfur and nitrogen heteroatoms, can present specific challenges in palladium removal. These heteroatoms can coordinate with palladium, making it more difficult to remove compared to simpler organic molecules.[4][5] This guide will delve into various purification strategies, explaining the causality behind experimental choices to empower you to make informed decisions in your purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts at removing palladium by simple filtration have failed. Why is this, and what are my next steps?
A1: The Challenge of Soluble Palladium Species
Simple filtration is only effective for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), which are insoluble in the reaction mixture.[6] However, in many common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the active catalyst is a soluble, homogeneous palladium complex. These complexes, along with various palladium species that can form during the reaction, will pass through standard filtration methods.[7]
Your Next Steps: A Multi-faceted Approach
When filtration is ineffective, it's necessary to employ methods that target soluble palladium. The primary strategies involve:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.
-
Adsorption: Employing materials like activated carbon to adsorb the palladium.
-
Crystallization: Purifying the product through recrystallization, leaving the palladium impurities in the mother liquor.
-
Chromatography: Separating the product from palladium impurities based on differential affinity for a stationary phase.
The choice of method will depend on the specific nature of your reaction mixture, the desired level of purity, and scalability considerations.
Q2: I've heard about palladium scavengers. How do they work, and which one should I choose for my compound?
A2: The Mechanism of Palladium Scavenging
Palladium scavengers are typically solid supports, such as silica gel or polystyrene, functionalized with ligands that have a high affinity for palladium.[1][8] These ligands, often containing sulfur (thiol) or nitrogen (amine) functional groups, act as chelating agents, binding tightly to the palladium and effectively removing it from the solution.[1][9] The solid support allows for easy removal of the scavenger-palladium complex by filtration.
Choosing the Right Scavenger: A Systematic Approach
The effectiveness of a scavenger is highly dependent on the specific palladium species present and the reaction conditions.[1] For a molecule like 2-(5-Chloro-2-thienyl)-5-methylpyridine, which contains sulfur and nitrogen, a screening approach is often the most efficient way to identify the optimal scavenger.
Experimental Workflow: Scavenger Screening
Caption: Workflow for selecting an optimal palladium scavenger.
Recommended Scavengers for Screening:
| Scavenger Type | Functional Group | Rationale |
| Thiol-based (e.g., Si-Thiol) | -SH | High affinity for soft metals like palladium.[10] |
| Amine-based (e.g., Si-Trisamine) | -NH2, -NHR | Can effectively chelate palladium.[11] |
| Trimercaptotriazine (TMT)-based | Triazine-trithiol | A powerful scavenger for a range of palladium species.[12] |
Step-by-Step Protocol: Small-Scale Scavenger Screening
-
Aliquot the Reaction Mixture: Divide your crude reaction mixture into several equal portions in small vials.
-
Add Scavengers: To each vial, add a different scavenger at a specified loading (e.g., 5-10 wt% relative to the theoretical product weight).
-
Stir: Agitate the mixtures at a set temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 2-16 hours).
-
Filter: Filter each mixture through a syringe filter to remove the scavenger.
-
Analyze: Determine the residual palladium concentration in each filtrate using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[13][14]
-
Compare: Identify the scavenger that provides the lowest residual palladium level with minimal product loss.
Q3: Can activated carbon be used to remove palladium, and how does it compare to specialized scavengers?
A3: Activated Carbon as a Palladium Adsorbent
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of impurities, including palladium.[15][16] The mechanism of palladium removal by activated carbon involves both physisorption (weak van der Waals forces) and chemisorption (stronger chemical bonds), where the palladium coordinates to the carbon surface.[1]
Comparison: Activated Carbon vs. Specialized Scavengers
| Feature | Activated Carbon | Specialized Scavengers |
| Selectivity | Less selective; can adsorb the product, leading to yield loss.[2] | Highly selective for palladium, minimizing product loss.[17] |
| Capacity | Generally lower capacity for palladium. | Higher capacity for palladium. |
| Cost | Generally less expensive. | More expensive. |
| Efficiency | May require higher loadings and longer contact times.[17] | Often more efficient at lower loadings and shorter times.[17] |
When to Consider Activated Carbon:
-
Cost-Sensitive Applications: When the cost of the purification step is a primary concern.
-
Early-Stage Synthesis: For removing bulk palladium in earlier synthetic steps where some product loss is acceptable.[1]
-
Combined Approach: In conjunction with other methods, such as a final polishing step after initial purification.
Step-by-Step Protocol: Palladium Removal with Activated Carbon
-
Choose the Right Carbon: Select an activated carbon with a suitable particle size and pore structure.
-
Determine Loading: Start with a loading of 5-10 wt% of activated carbon relative to the crude product.
-
Treatment: Add the activated carbon to a solution of your crude product and stir for several hours (e.g., 4-16 hours) at room temperature or slightly elevated temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Analysis: Analyze the filtrate for residual palladium content using ICP-MS.
Troubleshooting Activated Carbon Treatment:
-
Product Loss: If you observe significant product loss, reduce the amount of activated carbon or the treatment time.
-
Incomplete Palladium Removal: If palladium levels remain high, increase the carbon loading, extend the treatment time, or consider a different grade of activated carbon.[16]
Q4: Is recrystallization a viable option for removing palladium from my compound?
A4: The Potential and Pitfalls of Recrystallization
Recrystallization is a powerful purification technique that can be effective for removing palladium impurities if there is a significant difference in solubility between your product and the palladium species in a given solvent system.[18] The goal is to find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the palladium impurities remain in solution.
However, for molecules like 2-(5-Chloro-2-thienyl)-5-methylpyridine, the presence of heteroatoms can lead to chelation of palladium, causing it to co-crystallize with the product.[1] In some cases, recrystallization can even concentrate the metal impurity within the crystal lattice.[2]
Decision Workflow: To Recrystallize or Not?
Caption: Decision-making process for using recrystallization for palladium removal.
Step-by-Step Protocol: Trial Recrystallization
-
Solvent Screening: On a small scale, test various solvents and solvent mixtures (e.g., ethanol/water, acetone/heptane, toluene) to find a system that provides good differential solubility.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and analyze a sample for palladium content via ICP-MS. Also, analyze the mother liquor to determine if the palladium was successfully purged.[19]
Q5: When should I consider using chromatography for palladium removal?
A5: Chromatography as a High-Purity Polishing Step
Column chromatography can be an effective method for removing palladium, particularly when very low levels of contamination are required.[12] The separation is based on the differential adsorption of the product and the palladium species to a stationary phase, typically silica gel.
However, flash column chromatography alone may not be sufficient to remove all palladium impurities, and a combination of methods is often more effective.[12] For instance, using a scavenger treatment followed by a final chromatographic polishing step can be a robust strategy.
Practical Considerations for Chromatography:
-
Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase: A solvent system that provides good separation between your product and the more polar palladium complexes should be chosen.
-
Product Loss: Be aware that some product loss on the column is inevitable.[18]
-
Scalability: Chromatography can be less practical for large-scale purifications.
Combined Approach: Scavenging Followed by Chromatography
For achieving API-grade purity, a multi-step approach is often the most reliable.
-
Bulk Removal: Treat the crude reaction mixture with an optimized scavenger or activated carbon to remove the majority of the palladium.
-
Polishing Step: Purify the material from the first step using column chromatography to remove any remaining trace impurities.
This combined strategy leverages the strengths of each technique, providing a high-purity final product.
Quantitative Analysis: The Importance of ICP-MS
Accurate quantification of palladium is crucial for assessing the effectiveness of any purification method and for ensuring that the final product meets regulatory requirements.[3][20] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the standard and most reliable technique for this purpose, offering high sensitivity and the ability to detect palladium at parts-per-million (ppm) and even parts-per-billion (ppb) levels.[13][21]
Sample Preparation for ICP-MS:
A small, accurately weighed sample of your material is digested in strong acid (e.g., nitric acid and hydrochloric acid) to break down the organic matrix and bring the palladium into solution for analysis.[21][22]
Conclusion
Removing palladium impurities from 2-(5-Chloro-2-thienyl)-5-methylpyridine requires a systematic and often multi-faceted approach. There is no single "magic bullet" solution, and the optimal method will depend on the specific circumstances of your reaction. By understanding the principles behind each purification technique and employing a logical, data-driven approach to method development, you can effectively and efficiently achieve the desired purity for your compound.
This guide provides a foundation for troubleshooting common issues. For further, in-depth support, please do not hesitate to contact our technical support team.
References
-
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
-
PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
- Google Patents. Method of removing palladium.
-
Scientific Research Publishing. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Retrieved from [Link]
-
SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]
-
Reddit. (2022, August 1). Recrystallization help : r/OrganicChemistry. Retrieved from [Link]
-
YouTube. (2023, October 2). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
ResearchGate. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies | Request PDF. Retrieved from [Link]
-
ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
RSC Publishing. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Retrieved from [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
-
Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals?. Retrieved from [Link]
-
RSC Publishing. (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Retrieved from [Link]
-
A3P. Elemental Impurities in Drug Products. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. Retrieved from [Link]
-
Biotage. Metal Scavengers. Retrieved from [Link]
-
Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. Retrieved from [Link]
-
FDA. FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. Retrieved from [Link]
-
ResearchGate. Separation of aromatic sulfur heterocycles from aromatic hydrocarbons by use of a palladium ion complex. Retrieved from [Link]
-
MDPI. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Retrieved from [Link]
-
PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
PMC. Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. a3p.org [a3p.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cphi-online.com [cphi-online.com]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
- 14. youtube.com [youtube.com]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. biotage.com [biotage.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biotage.com [biotage.com]
- 20. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 21. researchgate.net [researchgate.net]
- 22. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Stability of 2-(5-Chloro-2-thienyl)-5-methylpyridine under acidic conditions
Technical Support Center: 2-(5-Chloro-2-thienyl)-5-methylpyridine Subject: Stability & Troubleshooting Under Acidic Conditions Ticket ID: GEN-T-4920 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are inquiring about the stability of 2-(5-Chloro-2-thienyl)-5-methylpyridine (henceforth referred to as CTMP ) in acidic environments.
The short answer: CTMP exhibits conditional stability . It is chemically stable in dilute, non-oxidizing mineral acids (e.g., 1M HCl, 10%
Below is the complete troubleshooting guide, structured as a dynamic FAQ to assist your experimental workflows.
Module 1: Chemical Behavior & Mechanism[1][2]
To troubleshoot effectively, you must understand the species distribution. In acidic media, CTMP exists in equilibrium between its neutral lipophilic form and its polar protonated form.
The Acid-Base Equilibrium
The pyridine nitrogen (
-
pH > 6: Neutral species. Soluble in organics (DCM, EtOAc). Insoluble in water.
-
pH < 4: Pyridinium salt (Cationic). Soluble in water.[1][2] Insoluble in non-polar organics.
Critical Warning: The 5-chloro substituent on the thiophene is a deactivating group, which provides significant protection against acid-catalyzed polymerization compared to unsubstituted thiophene. However, this protection is not absolute.
Figure 1: Species distribution of CTMP based on pH and stress conditions.
Module 2: Troubleshooting Guides (FAQ)
Ticket #1: "My compound disappeared during acid extraction."
Diagnosis: Phase Misidentification. Mechanism: You likely acidified the mixture to remove impurities, expecting CTMP to stay in the organic layer. By lowering the pH below 4, you protonated the pyridine ring, driving the molecule into the aqueous phase. Resolution:
-
Check the Aqueous Layer: Do not discard the water waste.
-
Neutralize: Slowly add saturated
or 1M NaOH to the aqueous layer until pH reaches ~8-9. -
Observe: The solution should turn cloudy (precipitation of the free base).
-
Re-extract: Extract this neutralized aqueous layer with Ethyl Acetate or DCM.
Ticket #2: "The solution turned dark red/black after adding concentrated acid."
Diagnosis: Acid-Catalyzed Polymerization or Sulfonation.
Mechanism: While the Chlorine atom stabilizes the thiophene, concentrated sulfuric acid (
-
Avoid: Conc.
or . -
Alternative: Use dilute HCl (up to 6M) or Acetic Acid. If a strong acid is required for a specific transformation, keep the temperature
.
Ticket #3: "I see a new impurity at RRT 0.85 on HPLC."
Diagnosis: Desulfurization or Hydrolysis. Mechanism: Under vigorous acidic reflux (e.g., 6M HCl, 100°C, 24h), the C-Cl bond on the thiophene is relatively stable, but the thiophene ring itself can undergo hydrolytic ring opening (desulfurization), especially if trace metals are present. Resolution:
-
Limit Thermal Stress: Do not reflux in strong acid for > 4 hours.
-
Check Oxidants: Ensure no peroxides are present in your solvents (e.g., old ethers), as acid + peroxide will rapidly oxidize the thiophene sulfur to a sulfoxide/sulfone or cause ring opening [1].
Ticket #4: "HPLC Peak Tailing is severe."
Diagnosis: Silanol Interaction.
Mechanism: The protonated pyridine nitrogen interacts strongly with residual silanol groups (
-
Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases. This suppresses the ionization of silanols and ion-pairs with the pyridine, sharpening the peak.
-
Column Choice: Switch to a "Base-Deactivated" C18 column (e.g., C18-shielded technology).
Module 3: Stability Data Summary
The following table summarizes the stability of CTMP under various acidic conditions based on structural analog analysis and heterocyclic chemistry principles [2, 3].
| Acid Type | Concentration | Temperature | Stability Rating | Risk Factor |
| Hydrochloric Acid | 1M - 6M | 25°C | Stable | Salt formation (reversible). |
| Hydrochloric Acid | 6M | >80°C | Caution | Potential hydrolysis over extended time. |
| Sulfuric Acid | < 50% | 25°C | Stable | Salt formation. |
| Sulfuric Acid | > 90% | Any | Unstable | Sulfonation of thiophene; Charring. |
| Nitric Acid | Any | Any | Critical Failure | Oxidative degradation; Nitration. |
| Acetic Acid | Glacial | 25°C - 60°C | Stable | Excellent solvent for processing. |
| TFA | Neat | 25°C | Stable | Good for deprotection steps. |
Module 4: Experimental Workflow (Decision Tree)
Use this logic flow to determine the correct handling procedure for your sample.
Figure 2: Decision tree for troubleshooting stability and isolation issues.
References
-
Bioactive Heterocycles & Degradation
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. (2023).[3] National Institutes of Health (PMC).
-
-
Synthesis & Handling of Chlorothiophene-Pyridines
-
General Stability of Halogenated Pyridines
-
2-Chloropyridine Properties and Environmental Degradation.[1] Wikipedia / EPA CompTox Data.
-
-
Thiophene Chemistry
- 2-Chlorothiophene Properties and Reactivity. ChemicalBook.
Sources
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. agrochemx.com [agrochemx.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Column Chromatography for 2-(5-Chloro-2-thienyl)-5-methylpyridine Separation
Welcome to our dedicated technical support center for optimizing the column chromatographic separation of 2-(5-Chloro-2-thienyl)-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for my compound on a silica gel column. What is the primary cause and how can I fix it?
A1: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica.[1] This leads to undesirable secondary retention mechanisms, causing the peak to tail.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent. TEA is a stronger base and will preferentially interact with the silanol groups, minimizing their interaction with your target compound.[1]
-
Ammonia in Methanol: A solution of ammonia in methanol can also be used as a mobile phase additive to achieve a similar effect.[2]
-
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable (e.g., for MS applications), consider an alternative stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2] Basic or neutral alumina can significantly reduce the acidic interactions causing tailing.
-
End-capped Silica: Use a C18 or other end-capped silica in reverse-phase chromatography. The end-capping process chemically modifies most of the surface silanol groups, leading to more symmetrical peaks for basic compounds.[1]
-
Q2: I'm struggling to get good separation between my target compound and a closely related impurity. How can I improve the resolution?
A2: Achieving good resolution between closely eluting compounds requires optimizing the selectivity of your chromatographic system.[3] This involves modifying the mobile phase or changing the stationary phase to exploit subtle differences in the physicochemical properties of your target compound and the impurity.
Strategies for Improving Resolution:
-
Solvent System Optimization (TLC First): Before scaling up to column chromatography, systematically screen different solvent systems using Thin Layer Chromatography (TLC).[2]
-
Varying Polarity: Adjust the ratio of your non-polar and polar solvents. For a typical normal-phase separation on silica, a mixture of hexane and ethyl acetate is a good starting point.[4] If the spots are too close, try a less polar system to increase retention and potentially improve separation.
-
Changing Solvent Selectivity: If adjusting the polarity isn't effective, change one of the solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions with your compounds and improve separation.[2]
-
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can significantly improve the separation of complex mixtures.[5][6][7] This technique sharpens peaks and can resolve components that co-elute under isocratic conditions.[5][7]
-
Alternative Stationary Phases: If solvent optimization on silica gel fails, consider a different stationary phase that offers alternative interaction mechanisms, such as alumina or a bonded phase like cyano or phenyl.[1][3]
Q3: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent. What should I do?
A3: If your compound is irreversibly adsorbed on the column, it is likely too polar for the chosen normal-phase system, or it may be degrading on the acidic silica.
Troubleshooting Steps:
-
Check Compound Stability: First, verify that your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[6] If degradation is observed, you must use a more inert stationary phase like deactivated silica or alumina.[6]
-
Drastically Increase Mobile Phase Polarity: If the compound is stable, you may need a much more polar mobile phase. Try adding methanol (up to 10%) to your eluent.[5]
-
Switch to Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more suitable.[7] In this mode, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol).
Detailed Troubleshooting Guides
Issue 1: Poor Recovery of 2-(5-Chloro-2-thienyl)-5-methylpyridine
Low recovery can be attributed to several factors, including irreversible adsorption, degradation on the stationary phase, or co-elution with other components.
Systematic Approach to Diagnosing and Solving Low Recovery:
-
Assess Compound Stability with 2D TLC:
-
Protocol:
-
Spot your crude sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
-
Interpretation: If your compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate degradation products formed on the silica.[1]
-
Solution: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[2]
-
-
Evaluate Sample Loading and Solubility:
-
Problem: Overloading the column can lead to band broadening and apparent co-elution, making it difficult to collect pure fractions.[2] The sample should ideally be loaded in a solvent in which it is highly soluble but which is also a weak eluent for the chromatography.
-
Solution: As a general rule, the sample load should not exceed 1-5% of the stationary phase weight.[2] Dissolve your sample in a minimal amount of a non-polar solvent (like dichloromethane or toluene) before loading it onto the column.
-
Workflow for Troubleshooting Low Recovery
Experimental Protocols
Protocol 1: Initial TLC Method Development for 2-(5-Chloro-2-thienyl)-5-methylpyridine
Objective: To determine a suitable solvent system for column chromatography.
Materials:
-
Silica gel TLC plates (e.g., Merck 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Triethylamine (TEA)
Procedure:
-
Prepare a stock solution of your crude 2-(5-Chloro-2-thienyl)-5-methylpyridine in a small amount of dichloromethane.
-
Prepare several developing solvents with varying polarities. Good starting points are mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Pour a small amount of a test solvent into the TLC chamber, line the chamber with filter paper, and allow it to saturate for 5-10 minutes.
-
Using a capillary spotter, apply a small spot of your sample solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for your target compound. The ideal Rf for column chromatography is between 0.2 and 0.4.[4]
-
If peak tailing is observed on the TLC plate, add 0.5% TEA to the developing solvent and repeat the development.
Physicochemical Property Estimation
| Property | 2-chloro-5-methylpyridine[8] | 2-(2'-thienyl)pyridine[9] | Estimated for 2-(5-Chloro-2-thienyl)-5-methylpyridine |
| pKa (basic) | 1.25 | ~5 | 2-3 |
| LogP | 1.62 | 2.2 | 3-4 |
Note: These are estimations and should be used as a guide for initial method development. The electron-withdrawing nature of the chloro-thienyl group is expected to decrease the basicity of the pyridine nitrogen compared to 2-(2'-thienyl)pyridine. The overall molecule is expected to be moderately non-polar.
Logical Relationship of Compound Properties and Method Selection
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-(5-Chloro-2-thienyl)-5-methylpyridine
Executive Summary
This guide details the containment, classification, and disposal protocols for 2-(5-Chloro-2-thienyl)-5-methylpyridine .[1] As a halogenated heteroaromatic compound containing both chlorine and sulfur, this substance presents specific challenges for thermal destruction. Improper disposal in non-halogenated waste streams can lead to the formation of dioxins and corrosive byproducts (HCl, SOx) that damage standard incineration infrastructure.
Immediate Action Required: Segregate this compound strictly into Halogenated Organic Waste streams. Do not mix with general organic solvents.
Part 1: Chemical Profile & Hazard Assessment
Rationale: Effective disposal begins with understanding the molecular behavior of the waste. In the absence of a compound-specific SDS for this intermediate, we apply Structure-Activity Relationship (SAR) principles based on its moieties: the chlorothiophene ring and the methylpyridine core.
Chemical Identity & Properties
| Property | Detail | Operational Implication |
| Molecular Formula | C₁₀H₈ClNS | Contains Cl (Chlorine) and S (Sulfur).[2][3][4][5][6][7][8] |
| Functional Groups | Chlorothiophene, Methylpyridine | Nitrogen-containing base; Halogenated aromatic. |
| Physical State | Solid (typically off-white/yellow) | Particulate control required during transfer. |
| Solubility | Low in water; Soluble in organics (DCM, DMSO) | Bioaccumulative potential; requires organic solvent for clean-out. |
Inferred Hazard Classification (GHS)
Based on analogous chlorothiophene and picoline derivatives:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/contact).
-
Environmental Hazard: Chronic Aquatic Toxicity (Due to organochlorine stability).
Part 2: Waste Stream Segregation
Core Directive: The primary failure point in laboratory waste management is the mixing of halogenated and non-halogenated streams. This compound must follow the Halogenated Protocol.
The Chemistry of Segregation
You must separate this waste because of its combustion products.
-
Chlorine Content: Upon incineration, the Cl atom forms Hydrogen Chloride (HCl) gas. If incinerated in a standard unit lacking scrubbers, this corrodes the facility's stack.
-
Sulfur Content: The thiophene ring oxidizes to Sulfur Dioxide (
), a precursor to acid rain. -
Dioxin Risk: Incomplete combustion of chlorinated aromatics at lower temperatures (<850°C) can synthesize polychlorinated dibenzodioxins (PCDDs).
Decision Logic Diagram
Use the following decision tree to classify your waste mixture containing the target compound.
Figure 1: Waste Stream Decision Matrix. Note that adding this compound to a non-halogenated solvent (like Acetone) reclassifies the entire mixture as Halogenated Waste, significantly increasing disposal costs.
Part 3: Operational Disposal Protocol
Container Selection & Compatibility
-
Preferred: Amber Glass (Type I/II) with PTFE-lined cap.
-
Reasoning: Glass is impervious to the pyridine ring and chlorinated moieties.
-
-
Acceptable: High-Density Polyethylene (HDPE).[3]
-
Caution: Chlorinated compounds can cause swelling in HDPE over long durations. Use HDPE only for transient waste accumulation (<30 days).
-
Step-by-Step Disposal Workflow
Step 1: Quenching (If Reactive) If the compound is part of a reaction mixture (e.g., Suzuki coupling), ensure all reagents are quenched.
-
Protocol: Adjust pH to neutral (pH 6-8). Pyridine derivatives can be basic; thiophenes are generally stable but sensitive to strong oxidizers.
Step 2: Accumulation
-
Transfer waste to the designated Halogenated Waste container.
-
Do not fill >90% to allow for vapor expansion.
-
Use a funnel to prevent threads from becoming contaminated (residue on threads can fuse caps).
Step 3: Labeling (Regulatory Compliance) The label must explicitly state the constituents. Do not use generic terms like "Chemical Waste."
-
Required Fields:
-
Full Chemical Name: 2-(5-Chloro-2-thienyl)-5-methylpyridine
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
Constituent Tag: "Contains Halogens" (This is the signal to the incinerator operator).
-
Step 4: Storage
-
Store in a Secondary Containment tray (polypropylene).
-
Keep away from oxidizers (e.g., nitric acid) to prevent exothermic reactions with the thiophene sulfur.
Disposal Logistics Diagram
Figure 2: Cradle-to-Grave Disposal Pathway. The final destination must be a facility equipped for halogenated destruction.
Part 4: Regulatory & Environmental Compliance[6][12]
EPA/RCRA Classification
While this specific molecule may not be explicitly listed on the EPA "U" or "P" lists, it is regulated by characteristic and general listings:
-
Waste Code: Likely falls under D001 (Ignitable) if in solvent, or Non-Specific Halogenated Waste .
-
Generator Responsibility: Under RCRA (40 CFR 262.11), the generator must determine if the waste is hazardous.[11] Due to the Chlorine (Cl) and Sulfur (S) content, it must be treated as Hazardous Waste .
Emergency Spill Procedures
-
Evacuate: Remove personnel from the immediate area.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Absorb: Use a Universal Absorbent or Vermiculite. Do not use paper towels alone (inefficient for containment).
-
Clean: Wipe area with a soap/water solution (pyridine derivatives can be sticky).
-
Dispose: Place all cleanup materials into the Halogenated Solid Waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. descoasia.com [descoasia.com]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. fishersci.com [fishersci.com]
- 6. Environmental Services [republicservices.com]
- 7. slpipe.com [slpipe.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2-(5-Chloro-2-thienyl)-5-methylpyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 2-(5-Chloro-2-thienyl)-5-methylpyridine represents one such molecule with potential applications in various research fields. Ensuring the safety of laboratory personnel during its handling is not just a matter of compliance, but a prerequisite for rigorous and ethical scientific investigation.
This guide provides essential, immediate safety and logistical information for handling 2-(5-Chloro-2-thienyl)-5-methylpyridine. It is structured to offer a deep, technically-grounded understanding of the necessary precautions, operational workflows, and disposal methods.
Inferred Hazard Assessment: A Proactive Stance on Safety
Based on the hazard profiles of analogous compounds like 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-(trichloromethyl)pyridine, we must assume that 2-(5-Chloro-2-thienyl)-5-methylpyridine presents the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe chemical burns upon direct contact.[2][3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or irreversible damage.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.
Essential Personal Protective Equipment (PPE)
The selection of PPE is dictated by the anticipated hazards. For 2-(5-Chloro-2-thienyl)-5-methylpyridine, the following ensemble is mandatory to create a protective barrier against potential exposure.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes and airborne particles, preventing severe eye damage.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. | Prevents skin contact, which could lead to irritation or burns.[1][5] |
| Body Protection | A flame-retardant and impervious lab coat or coveralls. | Shields the body from accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible. | Guards against the inhalation of potentially toxic or irritating particles.[3] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling 2-(5-Chloro-2-thienyl)-5-methylpyridine is crucial for minimizing exposure risk. The following workflow should be strictly adhered to.
Engineering Controls and Preparation
-
Ventilation: All handling of 2-(5-Chloro-2-thienyl)-5-methylpyridine, including weighing and transfers, must be conducted within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.
Handling and Experimental Workflow
Emergency Procedures
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Disposal Plan: Responsible Waste Management
All waste containing 2-(5-Chloro-2-thienyl)-5-methylpyridine, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Protocol: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4] Do not discharge into drains or the environment.[5]
By adhering to these stringent safety protocols, researchers can confidently work with 2-(5-Chloro-2-thienyl)-5-methylpyridine, ensuring both personal safety and the integrity of their scientific pursuits.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
